

# Finerenone's Efficacy in Chronic Kidney Disease: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: *Finerenone-d3*

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An in-depth analysis of Finerenone's performance across different stages of chronic kidney disease (CKD), supported by data from landmark clinical trials.

Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist (MRA), has emerged as a key therapeutic agent in the management of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). Its efficacy in reducing the risk of CKD progression and cardiovascular events has been established in two pivotal phase III clinical trials: FIDELIO-DKD (Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease) and FIGARO-DKD (Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease). This guide provides a detailed comparison of Finerenone's efficacy across various stages of CKD, drawing upon the comprehensive data from these trials and their pooled analysis, FIDELITY.

## Comparative Efficacy Data

The FIDELITY analysis, a prespecified pooled analysis of the FIDELIO-DKD and FIGARO-DKD trials, provides a robust dataset to evaluate the efficacy of Finerenone across a broad spectrum of CKD severity. The following tables summarize the key renal and cardiovascular outcomes stratified by baseline estimated Glomerular Filtration Rate (eGFR) and Urine Albumin-to-Creatinine Ratio (UACR), reflective of different CKD stages.

## Renal Outcomes by Baseline eGFR and UACR

The primary renal composite outcome in the FIDELITY analysis was defined as time to kidney failure, a sustained decrease of  $\geq 57\%$  in eGFR from baseline, or renal death.

Patient Subgroup (Baseline)	Finerenone Events/Patients (%)	Placebo Events/Patients (%)	Hazard Ratio (95% CI)
Overall	360/6515 (5.5%)	465/6511 (7.1%)	0.77 (0.67-0.88)
eGFR (mL/min/1.73m <sup>2</sup> )			
< 45	239/3359 (7.1%)	300/3349 (9.0%)	0.78 (0.66-0.93)
45 to < 60	83/1826 (4.5%)	108/1831 (5.9%)	0.77 (0.58-1.02)
$\geq 60$	38/1330 (2.9%)	57/1331 (4.3%)	0.66 (0.44-0.99)
UACR (mg/g)			
< 300	88/3358 (2.6%)	115/3353 (3.4%)	0.76 (0.58-1.00)
$\geq 300$	272/3157 (8.6%)	350/3158 (11.1%)	0.77 (0.66-0.90)

Data from the FIDELITY pooled analysis.

## Cardiovascular Outcomes by Baseline eGFR and UACR

The primary cardiovascular composite outcome in the FIDELITY analysis was a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.<sup>[1]</sup>

Patient Subgroup (Baseline)	Finerenone Events/Patients (%)	Placebo Events/Patients (%)	Hazard Ratio (95% CI)
Overall	825/6515 (12.7%)	939/6511 (14.4%)	0.86 (0.78-0.95)
eGFR (mL/min/1.73m <sup>2</sup> )			
< 45	486/3359 (14.5%)	549/3349 (16.4%)	0.87 (0.77-0.99)
45 to < 60	221/1826 (12.1%)	247/1831 (13.5%)	0.89 (0.74-1.07)
≥ 60	118/1330 (8.9%)	143/1331 (10.7%)	0.81 (0.64-1.03)
UACR (mg/g)			
< 300	345/3358 (10.3%)	385/3353 (11.5%)	0.89 (0.77-1.03)
≥ 300	480/3157 (15.2%)	554/3158 (17.5%)	0.85 (0.75-0.96)

Data from the FIDELITY pooled analysis.[\[1\]](#)

## Experimental Protocols

The robust data supporting Finerenone's efficacy stems from two large, randomized, double-blind, placebo-controlled, multicenter trials: FIDELIO-DKD and FIGARO-DKD.

### FIDELIO-DKD Trial Protocol

- Objective: To determine the efficacy and safety of Finerenone in delaying the progression of kidney disease in patients with CKD and T2D.[\[2\]](#)[\[3\]](#)
- Patient Population: Adults with T2D and CKD, defined as either:
  - Urine albumin-to-creatinine ratio (UACR) ≥30 to <300 mg/g, estimated glomerular filtration rate (eGFR) ≥25 to <60 mL/min/1.73 m<sup>2</sup>, and diabetic retinopathy.[\[2\]](#)
  - UACR ≥300 to ≤5000 mg/g and eGFR ≥25 to <75 mL/min/1.73 m<sup>2</sup>.
- Intervention: Finerenone (10 mg or 20 mg once daily) or placebo, in addition to standard of care, including a renin-angiotensin system (RAS) inhibitor.

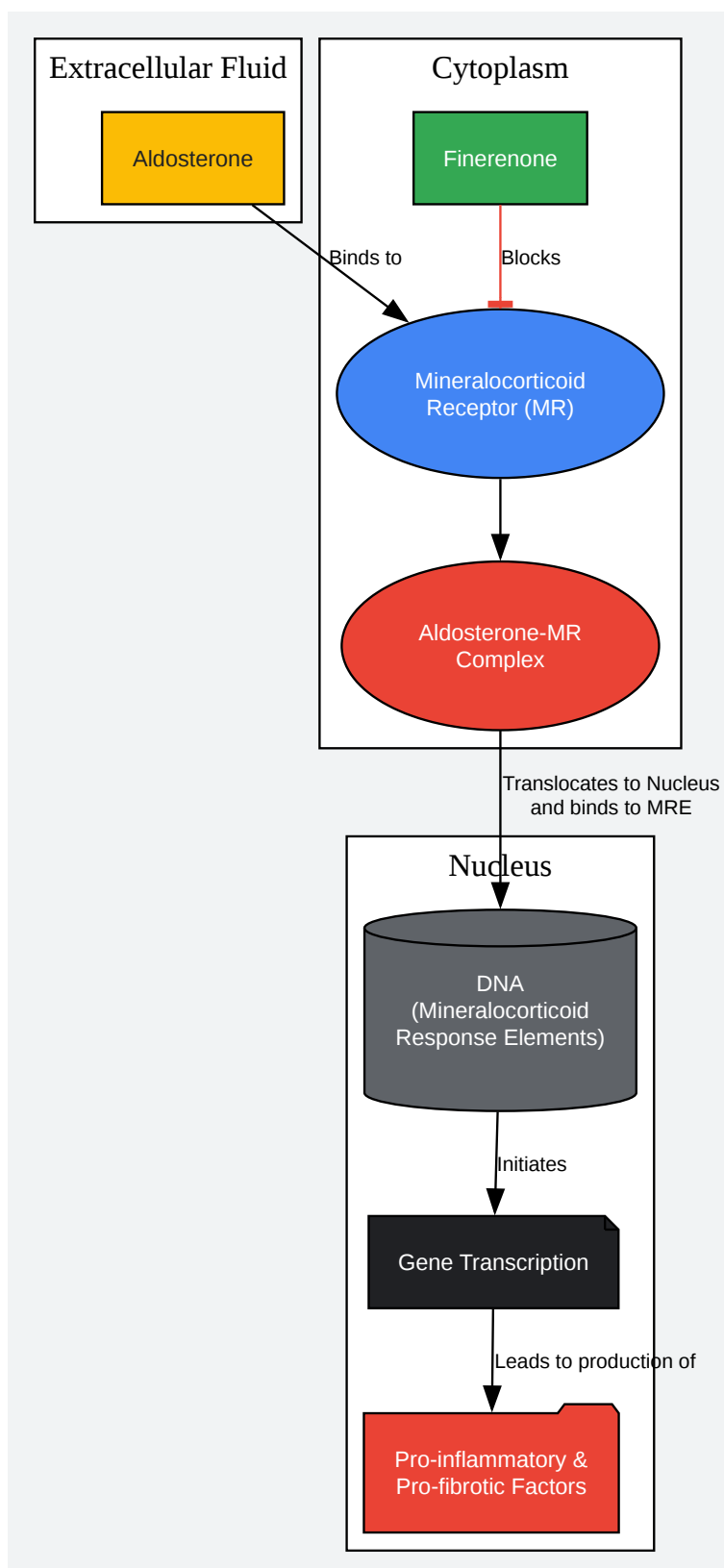
- **Primary Endpoint:** A composite of time to first occurrence of kidney failure (defined as chronic dialysis, kidney transplantation, or a sustained eGFR of  $<15$  mL/min/1.73 m<sup>2</sup>), a sustained decrease of  $\geq 40\%$  in eGFR from baseline over at least 4 weeks, or renal death.
- **Key Secondary Endpoint:** A composite of time to first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
- **Exclusion Criteria:** Key exclusions included non-diabetic kidney disease, symptomatic chronic heart failure with reduced ejection fraction, and uncontrolled hypertension.

## FIGARO-DKD Trial Protocol

- **Objective:** To evaluate the efficacy and safety of Finerenone on cardiovascular morbidity and mortality in patients with CKD and T2D.
- **Patient Population:** Adults with T2D and CKD, defined as either:
  - UACR  $\geq 30$  to  $<300$  mg/g and eGFR  $\geq 25$  to  $\leq 90$  mL/min/1.73 m<sup>2</sup>.
  - UACR  $\geq 300$  to  $\leq 5000$  mg/g and eGFR  $\geq 60$  mL/min/1.73 m<sup>2</sup>.
- **Intervention:** Finerenone (10 mg or 20 mg once daily) or placebo, in addition to standard of care, including a RAS inhibitor.
- **Primary Endpoint:** A composite of time to first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
- **Key Secondary Endpoint:** A composite of time to kidney failure, a sustained decrease of  $\geq 40\%$  in eGFR from baseline, or renal death.
- **Exclusion Criteria:** Similar to FIDELIO-DKD, key exclusions involved non-diabetic kidney disease and symptomatic heart failure with reduced ejection fraction.

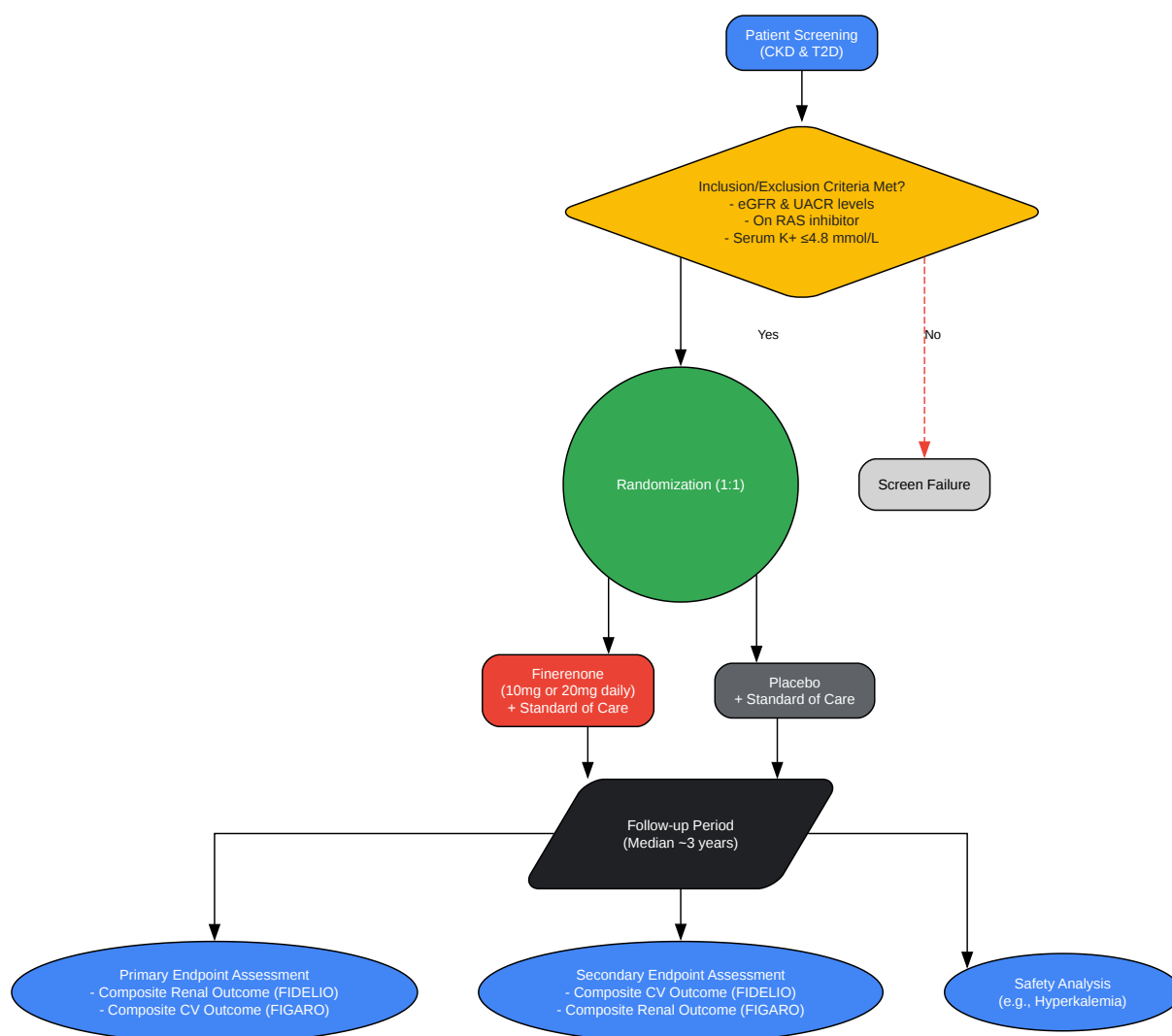
## Visualizing the Mechanism and Workflow

To further elucidate the context of Finerenone's application, the following diagrams illustrate its mechanism of action and the general workflow of the pivotal clinical trials.



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Figure 1: Finerenone's Mechanism of Action.



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Figure 2: Clinical Trial Workflow.

## Conclusion

The collective evidence from the FIDELIO-DKD, FIGARO-DKD, and the comprehensive FIDELITY analysis demonstrates that Finerenone provides consistent cardiorenal benefits across a wide range of CKD stages in patients with type 2 diabetes. The reduction in both renal and cardiovascular composite outcomes is evident in patients with varying degrees of baseline eGFR and albuminuria, underscoring its broad utility in this high-risk population. The detailed experimental protocols of these landmark trials provide a transparent and robust foundation for these conclusions, guiding future research and clinical practice in the management of diabetic kidney disease.

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